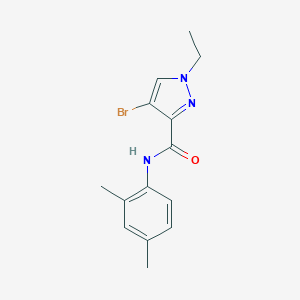
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.
作用机制
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. These enzymes play a crucial role in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. Inhibition of these enzymes leads to the suppression of these processes, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
未来方向
There are several future directions for the research on 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more potent and selective inhibitors of p38α MAP kinase, JNK1, JNK2, and JNK3. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases such as inflammatory disorders, neurodegenerative disorders, and cancer.
合成方法
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with ethyl 3-aminopyrazole-4-carboxylate. This reaction is carried out in the presence of a solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various areas of research. It has been found to exhibit potent inhibitory activity against several enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
属性
分子式 |
C14H16BrN3O |
|---|---|
分子量 |
322.2 g/mol |
IUPAC 名称 |
4-bromo-N-(2,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-8-11(15)13(17-18)14(19)16-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,16,19) |
InChI 键 |
VDTATQQCMDVEEB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B280051.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide](/img/structure/B280061.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)

![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)